molecular formula C18H24N4O6 B144844 (2,5-Bis(1-aziridinyl)-3,6-dioxo-1,4-cyclohexadiene-1,4-diyl)biscarbamic acid, bis(1-methylethyl) ester CAS No. 127786-82-7

(2,5-Bis(1-aziridinyl)-3,6-dioxo-1,4-cyclohexadiene-1,4-diyl)biscarbamic acid, bis(1-methylethyl) ester

カタログ番号 B144844
CAS番号: 127786-82-7
分子量: 392.4 g/mol
InChIキー: JMAKYLOGWVQGNH-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

(2,5-Bis(1-aziridinyl)-3,6-dioxo-1,4-cyclohexadiene-1,4-diyl)biscarbamic acid, bis(1-methylethyl) ester, commonly known as Bizelesin, is a synthetic anticancer agent. It belongs to the class of DNA alkylating agents, which damage the DNA of cancer cells and prevent them from dividing and proliferating. Bizelesin was first synthesized in the 1980s and has since been extensively studied for its potential in cancer treatment.

作用機序

Bizelesin exerts its anticancer effects by binding to the DNA of cancer cells and causing DNA damage. This leads to the activation of various cellular pathways that ultimately result in cancer cell death. Bizelesin specifically targets cancer cells and spares healthy cells, making it a potentially effective and safe anticancer agent.
Biochemical and Physiological Effects:
Bizelesin has been shown to have various biochemical and physiological effects on cancer cells. It induces DNA damage and activates cellular pathways involved in apoptosis and cell cycle arrest. Bizelesin also affects the expression of various genes involved in cancer progression, leading to the inhibition of cancer cell growth and proliferation.

実験室実験の利点と制限

Bizelesin has several advantages for use in lab experiments. It is a potent and selective anticancer agent that can be used to study the mechanisms of cancer cell death. Bizelesin can be used in combination with other anticancer agents to enhance their efficacy. However, there are also limitations to using Bizelesin in lab experiments. The synthesis method is complex and time-consuming, making it challenging to produce Bizelesin on a large scale. The use of hazardous chemicals also poses safety risks to researchers.

将来の方向性

There are several future directions for research on Bizelesin. One area of interest is the development of more efficient synthesis methods that can produce Bizelesin on a larger scale. Another area of research is the identification of biomarkers that can predict the response of cancer cells to Bizelesin. Additionally, Bizelesin can be tested in combination with other anticancer agents to enhance its efficacy and reduce its toxicity. Finally, Bizelesin can be studied for its potential in treating other diseases beyond cancer, such as viral infections and autoimmune disorders.
Conclusion:
Bizelesin is a synthetic anticancer agent that has shown promising results in preclinical and clinical studies. It exerts its anticancer effects by binding to the DNA of cancer cells and causing DNA damage. Bizelesin has several advantages for use in lab experiments, including its potency and selectivity. However, there are also limitations to using Bizelesin in lab experiments, such as the complex and time-consuming synthesis method. Future research on Bizelesin should focus on developing more efficient synthesis methods, identifying biomarkers for predicting its efficacy, and exploring its potential in treating other diseases beyond cancer.

合成法

Bizelesin is synthesized through a multi-step process involving the reaction of various chemical compounds. The synthesis method involves the use of hazardous chemicals and requires specialized equipment and expertise. The process is complex and time-consuming, making it challenging to produce Bizelesin on a large scale.

科学的研究の応用

Bizelesin has been extensively studied for its potential in cancer treatment. It has shown promising results in preclinical studies, demonstrating its efficacy against various types of cancer, including lung, breast, and ovarian cancer. Bizelesin has also been tested in clinical trials, where it has shown some degree of efficacy in treating advanced cancer.

特性

CAS番号

127786-82-7

分子式

C18H24N4O6

分子量

392.4 g/mol

IUPAC名

propan-2-yl N-[2,5-bis(aziridin-1-yl)-3,6-dioxo-4-(propan-2-yloxycarbonylamino)cyclohexa-1,4-dien-1-yl]carbamate

InChI

InChI=1S/C18H24N4O6/c1-9(2)27-17(25)19-11-13(21-5-6-21)16(24)12(20-18(26)28-10(3)4)14(15(11)23)22-7-8-22/h9-10H,5-8H2,1-4H3,(H,19,25)(H,20,26)

InChIキー

JMAKYLOGWVQGNH-UHFFFAOYSA-N

SMILES

CC(C)OC(=O)NC1=C(C(=O)C(=C(C1=O)N2CC2)NC(=O)OC(C)C)N3CC3

正規SMILES

CC(C)OC(=O)NC1=C(C(=O)C(=C(C1=O)N2CC2)NC(=O)OC(C)C)N3CC3

その他のCAS番号

127786-82-7

同義語

(2,5-Bis(1-aziridinyl)-3,6-dioxo-1,4-cyclohexadiene-1,4-diyl)biscarbam ic acid, bis(1-methylethyl) ester

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。